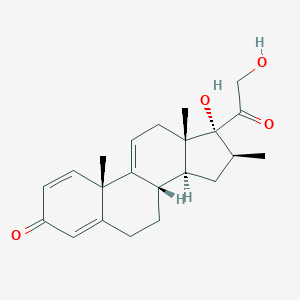

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

Description

Properties

IUPAC Name |

(8S,10S,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16+,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTXTXAMMDTYDQ-AKXKBWEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892344 | |

| Record name | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13504-15-9 | |

| Record name | (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17,21-DIHYDROXY-16.BETA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU1L09AID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination and 11β-Hydroxylation

The first critical step involves simultaneous 9α-bromination and 11β-hydroxylation of Compound II. This is achieved using hydrobromic acid (HBr) in a dichloromethane or chloroform solvent system at 0–25°C for 1–4 hours. The reaction yields 16β-methyl-9α-bromo-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione (Compound III) with near-quantitative efficiency.

Key Conditions:

Dehydrobromination to Epoxide Intermediate

Compound III is treated with an alkaline solution (e.g., sodium hydroxide or methoxide in methanol) to induce dehydrobromination. This step forms a stable 9,11-epoxide intermediate (Compound IV) under inert atmospheres. The absence of a 21-hydroxyl group in Compound III enhances stability during this alkaline treatment, preventing side reactions.

Optimized Parameters:

Fluorination and 21-Functionalization

Epoxide Fluorination

The 9,11-epoxide (Compound IV) undergoes fluorination using anhydrous hydrofluoric acid (HF) in dichloromethane at −10°C to 0°C. This step introduces a 9α-fluoro group while retaining the 11β-hydroxyl group, yielding 16β-methyl-9α-fluoro-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione (Compound V).

Reaction Profile:

Diiodination at C21

Compound V is diiodinated at the 21-position using iodine (I₂) and calcium hydroxide in methanol. This step requires careful stoichiometry to avoid over-iodination, which could lead to carbomethoxy byproducts.

Critical Parameters:

-

Iodine Equivalents: 1.5–2.5 eq

-

Catalyst: Calcium bromide (0.05–0.7 eq)

-

Base: Calcium hydroxide (3.75 eq)

Acylation and Final Hydrolysis

21-Acetate Formation

The diiodo intermediate is acylated with acetic anhydride in pyridine to form 17,21-bis(acetyloxy)-16β-methylpregna-1,4,9(11)-triene-3,20-dione (Compound VI). This acetylated derivative is pivotal for subsequent hydrolysis to the target compound.

Acylation Conditions:

Hydrolysis to Target Compound

The final step involves selective hydrolysis of the 17- and 21-acetate groups using methanolic sodium hydroxide. This yields 17,21-dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione with high purity.

Hydrolysis Parameters:

Analytical and Purification Strategies

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to separate the target compound from related steroids like dexamethasone and betamethasone. A C18 column with a methanol-water gradient (60:40 to 80:20 over 20 minutes) achieves baseline resolution.

Stability Considerations

The acetylated intermediate (Compound VI) exhibits greater stability under storage compared to the free diol, making it preferable for long-term storage.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Bromination/Hydroxylation | HBr in CH₂Cl₂, 0–25°C | >95% | Simultaneous functionalization |

| Dehydrobromination | NaOH/MeOH, |

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its anti-inflammatory, immunosuppressive, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including steroid hormone receptors. It can modulate gene expression and influence various signaling pathways, leading to its observed biological activities. The exact mechanism involves binding to receptor proteins, altering their conformation, and affecting downstream transcriptional events.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (16β)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

- Molecular Formula : C₂₂H₂₈O₄

- Molecular Weight : 356.46 g/mol

- CAS Number : 13504-15-9 (16β isomer)

- Key Features : A Δ⁹,¹¹ steroid with a 16β-methyl substitution and hydroxyl groups at positions 17 and 21. This compound is structurally related to glucocorticoids but exhibits distinct pharmacological properties due to its stereochemistry and substituent modifications.

Comparative Analysis with Analogues

Stereoisomers: 16α vs. 16β Methyl Substitution

Key Differences :

- Structural Impact : The α-configuration at C16 (Vamorolone) enhances binding to glucocorticoid receptors while reducing side effects like bone fragility and immune suppression .

- Pharmacological Divergence : The β-methyl variant lacks therapeutic glucocorticoid activity, highlighting the critical role of stereochemistry in receptor interaction .

21-Aminosteroid Derivatives: Antioxidant Activity

U74006F (Tirilazad mesylate) :

- Structure: 21-[4-(2,6-Dipyrrolidinyl-4-pyrimidinyl)piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate .

- Key Features: Potent inhibitor of iron-dependent lipid peroxidation . Lacks glucocorticoid/mineralocorticoid activity but stimulates adrenocorticotropin (ACTH) secretion in vitro .

- Therapeutic Use : Neuroprotection in cerebral ischemia and trauma .

Comparison with Parent Compound :

Acetylated Derivatives: Prodrugs and Intermediates

21-Acetoxy Derivatives :

Trihydroxy Analogues: Enhanced Polarity

(16α)-16,17,21-Trihydroxypregna-1,4,9(11)-triene-3,20-dione :

- CAS : 39672-76-9 .

- Structure : Additional hydroxyl group at C15.

- Impact : Increased polarity may reduce membrane permeability but improve water solubility, affecting pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

17,21-Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione, commonly known as Betamethasone Impurity C, is a steroid compound that has garnered attention in biological research due to its structural similarities to glucocorticoids like betamethasone. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C22H28O5

- Molecular Weight : 372.45 g/mol

- CAS Number : 13504-15-9

- IUPAC Name : 9,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione

The biological activity of this compound primarily involves its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of target genes involved in inflammation and immune responses. This compound has been noted for its anti-inflammatory properties and is utilized in various preclinical studies to assess its efficacy as an anti-inflammatory agent.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and chemokines. It has been used in studies to characterize novel anti-inflammatory agents like VBP15.

- Immunosuppressive Effects : Similar to other glucocorticoids, it may exert immunosuppressive effects which can be beneficial in treating autoimmune diseases.

- Metabolic Effects : The compound may influence metabolic pathways related to glucose metabolism and lipid profiles, although specific studies are needed to elucidate these effects.

Study on Anti-inflammatory Properties

In a recent study published in Journal of Steroid Biochemistry and Molecular Biology, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a reduction in joint inflammation and pain scores compared to control groups treated with saline. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Preclinical Characterization of VBP15

Another significant study involved the characterization of VBP15 (a novel delta 9,11 steroid) where this compound was used as a reference standard. The study highlighted its role in modulating immune responses and suggested that it could be developed further for clinical applications against autoimmune disorders.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.45 g/mol |

| CAS Number | 13504-15-9 |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Shipping Temperature | Room Temperature |

Q & A

Q. How can researchers confirm the stereochemical configuration of the 16β-methyl group in this compound?

- Methodological Answer : The 16β-methyl configuration can be validated using nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For example, NOE correlations between the 16β-methyl protons and adjacent protons (e.g., C17 or C13) help distinguish β- from α-methyl orientations. X-ray crystallography is definitive for resolving stereochemical ambiguities, as seen in structural studies of related steroids .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation), researchers should:

Q. How is the purity of this compound assessed, and what analytical techniques are suitable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm) is standard for purity assessment. For impurities related to synthesis (e.g., desmethyl byproducts), tandem mass spectrometry (LC-MS/MS) provides higher specificity. Reference standards from pharmacopeial sources (e.g., USP) ensure method validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Contradictions may arise from dynamic conformational changes or crystal packing effects. Researchers should:

Q. What strategies optimize the synthesis of this compound to minimize 16α-methyl byproducts?

- Methodological Answer : Key steps include:

Q. How does this compound interact with glucocorticoid receptors compared to dexamethasone?

- Methodological Answer : Conduct competitive binding assays using transfected HEK-293 cells expressing human glucocorticoid receptors (GR).

Q. What are the implications of the compound’s thermal decomposition products (e.g., CO, NOx) for experimental design?

- Methodological Answer : Decomposition above 215°C (melting point) releases toxic gases, requiring:

- Thermogravimetric analysis (TGA) to identify safe temperature thresholds.

- Use of inert atmospheres (N/Ar) during high-temperature reactions.

- Post-reaction gas scrubbing systems to neutralize NOx .

Contradictions in Evidence

- Stereochemical Discrepancy : lists a 16α-methyl variant, while the target compound is 16β-methyl. Researchers must verify configurations via crystallography or NOE to avoid misassignment .

- Toxicity Classification : While Indagoo’s SDS classifies acute toxicity (Category 4), USP guidelines lack carcinogenicity data. Cross-reference IARC/NTP databases for updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.